molecular formula C15H10Cl2N2 B2697885 (2E)-2-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]prop-2-enenitrile CAS No. 338402-93-0

(2E)-2-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]prop-2-enenitrile

Cat. No.: B2697885
CAS No.: 338402-93-0
M. Wt: 289.16
InChI Key: HGNUKZQPLWWRMX-BENRWUELSA-N
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Description

(2E)-2-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]prop-2-enenitrile is a useful research compound. Its molecular formula is C15H10Cl2N2 and its molecular weight is 289.16. The purity is usually 95%.
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Biological Activity

(2E)-2-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]prop-2-enenitrile, also known by its CAS number 338403-12-6, is a compound with significant potential in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by case studies and data tables.

  • Molecular Formula : C15H10Cl2N2
  • Molecular Weight : 289.16 g/mol
  • CAS Number : 338403-12-6
  • Structural Formula :
     2E 2 4 chlorophenyl 3 4 chlorophenyl amino prop 2 enenitrile\text{ 2E 2 4 chlorophenyl 3 4 chlorophenyl amino prop 2 enenitrile}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. Studies suggest that it may exhibit anti-inflammatory properties by inhibiting the NLRP3 inflammasome, a critical component in the inflammatory response.

Inhibition of NLRP3 Inflammasome

Research has indicated that compounds similar to this compound can inhibit the activation of the NLRP3 inflammasome, which plays a pivotal role in neuroinflammatory diseases such as Alzheimer's and Parkinson's disease. The inhibition of this pathway can lead to reduced secretion of pro-inflammatory cytokines, thus alleviating symptoms associated with these conditions .

Biological Activity

  • Anti-Cancer Properties :
    • In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has been tested against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, demonstrating significant dose-dependent inhibition of cell proliferation.
    Cell LineIC50 (µM)
    MCF-712.5
    PC-315.0
  • Antiviral Activity :
    • Preliminary studies have suggested that this compound may possess antiviral properties against adenoviruses, with some derivatives showing low micromolar potency. For instance, analogs of this compound have demonstrated IC50 values ranging from 0.27 to 1.0 µM against HAdV, indicating potential for further development as antiviral agents .

Study on Anti-Cancer Effects

A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed that treatment led to increased apoptosis rates and cell cycle arrest at the G0/G1 phase. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p53, suggesting a pathway through which this compound exerts its anti-cancer effects.

Neuroinflammation Model

In a model simulating neuroinflammation, this compound was shown to reduce levels of IL-1β and TNFα in microglial cells activated by lipopolysaccharides (LPS). This reduction supports its potential use in treating neurodegenerative diseases characterized by chronic inflammation.

Properties

IUPAC Name

(E)-3-(4-chloroanilino)-2-(4-chlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2/c16-13-3-1-11(2-4-13)12(9-18)10-19-15-7-5-14(17)6-8-15/h1-8,10,19H/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNUKZQPLWWRMX-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CNC2=CC=C(C=C2)Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C\NC2=CC=C(C=C2)Cl)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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